4-(1,2,4-Triazol-1-yl)phenol

Description

Overview of Triazole-Containing Compounds in Medicinal Chemistry and Related Fields

Triazole-containing compounds represent a significant class of heterocyclic structures that are extensively explored in medicinal chemistry. Their utility is underscored by their presence in numerous therapeutic agents.

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a critical pharmacophore in a wide array of clinically important drugs. nih.govtandfonline.com This structural motif is valued for its metabolic stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. nih.govnih.gov Its polar nature can enhance the solubility of a drug molecule, thereby improving its pharmacological profile. nih.gov The versatility of the 1,2,4-triazole nucleus is demonstrated by its incorporation into drugs with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.govjaper.in A number of drugs on the market contain this core structure, highlighting its importance in the development of new therapeutic agents. nih.govwisdomlib.org

Role of Phenolic Moieties in Bioactive Molecules

Phenolic moieties, characterized by a hydroxyl group attached to an aromatic ring, are widespread in nature and are key components of many bioactive molecules. nih.govnumberanalytics.com These structural units are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. nih.govmnba-journal.com The presence of a phenolic group can contribute to a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govrsc.orgmdpi.com In drug design, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. mnba-journal.com The diverse biological functions of phenolic compounds have made them a subject of intense research in the pharmaceutical, nutraceutical, and cosmetic industries. nih.govnumberanalytics.com

Contextualizing 4-(1,2,4-Triazol-1-yl)phenol within its Chemical Class

The compound this compound is defined by its distinct molecular architecture, which places it within a specific class of chemical entities.

Structural Features and Classification as a Triazole-Phenol Derivative

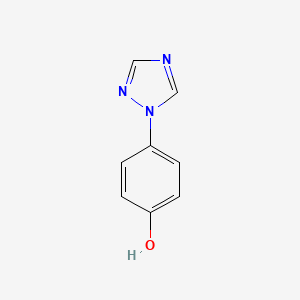

This compound, with the chemical formula C8H7N3O, is classified as a triazole-phenol derivative. nih.govsigmaaldrich.com Its structure consists of a 1,2,4-triazole ring linked to a phenol (B47542) group at the para position (position 4) of the phenyl ring. nih.gov The nitrogen atom at position 1 of the triazole ring forms a bond with the phenyl ring. nih.gov This arrangement combines the properties of both the triazole heterocycle and the phenolic group within a single molecule. The presence of both these functional groups suggests that the compound may exhibit a unique profile of chemical reactivity and biological activity.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C8H7N3O nih.govsigmaaldrich.com |

| Molecular Weight | 161.16 g/mol nih.govsigmaaldrich.com |

| CAS Number | 68337-15-5 sigmaaldrich.comchemscene.com |

| SMILES | C1=CC(=CC=C1N2C=NC=N2)O nih.gov |

| InChI Key | ZOPIBCDDKMAEII-UHFFFAOYSA-N nih.govsigmaaldrich.com |

Historical Perspective of Triazole and Phenol Derivatives in Scientific Literature

The scientific exploration of triazole and phenol derivatives has a rich history. The study of azoles, the family of nitrogen-containing heterocyclic compounds that includes triazoles, has been ongoing for decades, with significant interest in their synthesis and biological activities. researchgate.net The 1,2,4-triazole ring system, in particular, has been a focus of medicinal chemistry research, leading to the development of numerous drugs. wisdomlib.orgraco.cat Similarly, phenolic compounds have long been recognized for their diverse roles in plant biology and their potential health benefits for humans, leading to extensive studies on their properties and applications. numberanalytics.com The combination of these two important pharmacophores into single molecules represents a logical step in the ongoing quest for novel bioactive compounds.

Research Gaps and Future Directions for this compound Studies

While the individual components of this compound are well-studied, there are still research gaps concerning the specific compound itself. For instance, while it has been used as a building block in the synthesis of more complex molecules and coordination polymers, and has been investigated as a signal enhancer in chemiluminescence systems, comprehensive studies on its own biological activities are less common. tandfonline.comresearchgate.net

Future research could focus on a more thorough evaluation of its potential as an antimicrobial, anticancer, or anti-inflammatory agent, building on the known properties of its constituent moieties. Mechanistic studies to elucidate how the combination of the triazole and phenol groups influences its interaction with biological targets would be valuable. Furthermore, exploring its potential in materials science, for example, in the development of new polymers or sensors, could open up new avenues of application. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1,2,4-triazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPIBCDDKMAEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218479 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68337-15-5 | |

| Record name | 4-(1,2,4-Triazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68337-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068337155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 4 1,2,4 Triazol 1 Yl Phenol and Its Derivatives

Established Synthetic Routes for 4-(1,2,4-Triazol-1-yl)phenol

The construction of the this compound scaffold relies on established organic reactions that form the triazole ring and link it to the phenol (B47542) moiety.

Nucleophilic Substitution and Coupling Reactions for 1,2,4-Triazole-Phenol Linkage

A primary method for forming the crucial bond between the 1,2,4-triazole (B32235) ring and the phenol is through nucleophilic substitution and coupling reactions. One common approach involves the reaction of a pre-formed 1,2,4-triazole with an appropriately substituted phenol derivative. For instance, the synthesis of 2-(4- scispace.combohrium.comprepchem.comTriazol-1-yl-phenoxy)propionic acid is achieved by reacting this compound with 2-bromopropionic acid under basic conditions. In this reaction, the phenoxide ion acts as a nucleophile, attacking the carbon atom bearing the bromine atom.

Copper-catalyzed N-arylation reactions, such as the Ullmann and Chan-Lam couplings, are also pivotal. beilstein-journals.orgresearchgate.netscispace.com The Ullmann reaction, a classic method, typically involves the coupling of an aryl halide with a nitrogen-containing compound in the presence of copper. nih.gov The Chan-Lam coupling offers a milder alternative, reacting arylboronic acids with N-nucleophiles like 1,2,4-triazole, often catalyzed by copper complexes. beilstein-journals.orgrsc.orgnih.gov These reactions have been shown to be effective for a wide range of substrates, including various azoles. beilstein-journals.orgthieme-connect.com The efficiency of these coupling reactions can be influenced by the choice of ligand, base, and solvent.

Multi-Step Synthesis Protocols for the Triazole Core and Subsequent Functionalization

The synthesis of this compound often involves a multi-step process where the 1,2,4-triazole ring is first constructed and then functionalized. Several classical methods exist for synthesizing the 1,2,4-triazole core itself.

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole. bohrium.comchemicalbook.com Another foundational method is the Einhorn-Brunner reaction , which condenses hydrazines with diacylamines in the presence of a weak acid. bohrium.com A straightforward and high-yielding method involves heating hydrazine (B178648) or its aqueous solutions with an excess of formamide. scribd.com This direct, single-step synthesis can produce 1,2,4-triazole in high purity. scribd.com

Once the 1,2,4-triazole ring is formed, it can be linked to a phenol moiety. For example, 1-(4-methoxyphenyl)-1H-1,2,4-triazole can be demethylated by refluxing with a strong acid like hydrobromic acid to yield 4-(1H-1,2,4-triazol-1-yl)phenol. prepchem.com

Derivatives can be created through subsequent reactions. For instance, 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives can be synthesized via an azide-alkyne Huisgen cycloaddition. nih.gov This involves the in-situ formation of an azide (B81097) from an aniline (B41778) derivative, which then reacts with an alkyne-functionalized phenol. nih.gov

Specific Reagents and Conditions for Key Reaction Steps

The success of synthesizing this compound and its derivatives is highly dependent on the specific reagents and reaction conditions employed. The following table summarizes key reaction steps and their associated conditions found in the literature.

| Reaction Type | Starting Materials | Reagents & Catalysts | Conditions | Product | Reference |

| Triazole Ring Formation (from Hydrazine) | Hydrazine, Formamide | - | 140-210°C | 1,2,4-Triazole | scribd.com |

| Triazole Ring Formation (Pellizzari) | Amides, Hydrazides | Heat | Varies | 1,2,4-Triazoles | bohrium.comchemicalbook.com |

| Triazole Ring Formation (Einhorn-Brunner) | Hydrazines, Diacylamines | Weak Acid | Varies | 1,2,4-Triazoles | bohrium.com |

| Phenol Demethylation | 1-(4-methoxyphenyl)-1H-1,2,4-triazole | 48% Hydrobromic acid | Reflux overnight | 4-(1H-1,2,4-triazol-1-yl)phenol | prepchem.com |

| Nucleophilic Substitution | This compound, 2-bromopropionic acid | Base (e.g., Triethylamine) | Varies | 2-(4- scispace.combohrium.comprepchem.comTriazol-1-yl-phenoxy)propionic acid | |

| Chan-Lam Coupling | N-heterocycles, Phenylboronic acids | Copper catalyst, Molecular oxygen | Flow chemistry | N-arylated heterocycles | beilstein-journals.org |

| Azide-Alkyne Cycloaddition | Aniline derivatives, 4-((trimethylsilyl)ethynyl)phenol | t-BuONO, TMSN₃, TBAF, CuSO₄·5H₂O, Sodium ascorbate | Room temperature | 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | nih.gov |

| Microwave-Assisted Synthesis | Hydrazines, Formamide | None | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry offers advanced methodologies for creating diverse libraries of this compound derivatives, enabling fine-tuning of their properties for various applications.

Strategies for Introducing Diverse Substituents on the Phenyl and Triazole Rings

The introduction of various substituents on both the phenyl and triazole rings is crucial for modulating the biological activity and physical properties of the final compounds.

On the Phenyl Ring: Substituents can be introduced on the phenyl ring either by starting with a pre-substituted phenol or by performing electrophilic aromatic substitution on the this compound core. For example, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been synthesized by treating the parent phenol with sulfamoyl chloride. nih.gov The synthesis of derivatives with various substituents at the meta position of a terminal phenyl ring, including halogens, alkyl, and methoxy (B1213986) groups, has also been reported. nih.gov

On the Triazole Ring: Functionalization of the triazole ring can be achieved through several methods. For instance, N-arylation of the triazole can be accomplished using Chan-Lam coupling with various arylboronic acids. beilstein-journals.org Suzuki cross-coupling reactions can be employed to introduce substituents at specific positions on the triazole ring, as demonstrated by the functionalization of a brominated 1,2,4-triazole intermediate. rsc.org The synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved by reacting oxamide-derived amidine reagents with hydrazine hydrochloride salts. organic-chemistry.org

"Click Chemistry" Applications in Triazole Synthesis

"Click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a powerful tool in the synthesis of triazoles. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to synthesize 1,4-disubstituted 1,2,3-triazoles. nih.govfrontiersin.orgfrontiersin.org

This methodology has been applied to the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives. nih.gov In this approach, an azide generated from an aniline derivative reacts with an alkyne-containing phenol in the presence of a copper(I) catalyst to form the triazole ring. nih.gov This method is highly efficient and allows for the creation of a diverse library of compounds by varying the azide and alkyne components. nih.gov The CuAAC reaction is noted for its reliability, selectivity, and biocompatibility of the starting materials. nih.gov

Microwave-Assisted Synthesis and Catalytic Systems in Enhancing Yield

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including derivatives of this compound. This method offers advantages such as reduced reaction times, lower energy consumption, and often cleaner reaction profiles compared to conventional heating methods. mdpi.comcem.com The application of microwave irradiation can be particularly effective in both homogeneous and heterogeneous reaction systems. cem.com

In the synthesis of 1,2,3-triazole derivatives, a one-pot, two-step microwave-assisted reaction has been developed. scientific.net This process involves the in situ generation of azides, which then undergo a cycloaddition reaction with an alkyne. scientific.net This microwave-assisted approach, conducted at 70°C for 15 minutes, facilitates the safe generation of alkyl and arylalkyl azides and avoids laborious extraction procedures, leading to good product yields in a significantly shorter timeframe. scientific.net For instance, the synthesis of 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol derivatives has been successfully achieved using this method. scientific.net

Heterogeneous catalytic systems under microwave irradiation have also proven effective. rsc.org The interaction between microwave radiation and the catalyst can lead to an enhancement in reaction rates that is not achievable with conventional heating at the same temperature. rsc.org For example, the use of montmorillonite (B579905) K10 clay as a catalyst in certain reactions under microwave irradiation has been shown to be crucial for product formation, with no reaction occurring in its absence. cem.com

The synthesis of various triazole derivatives has been reported with improved yields and shorter reaction times using microwave irradiation. mdpi.comnih.gov For example, a series of novel thioether derivatives containing a 1,2,4-triazole moiety were synthesized in good yields (87% for one derivative) using microwave irradiation. mdpi.com Similarly, the synthesis of 1,2,3-triazole-based carbazole (B46965) derivatives showed better yields (72–96%) with microwave assistance compared to conventional methods (64–94%). nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,3-Triazole-Based Carbazole Derivatives. nih.gov

| Method | Yield Range |

| Microwave Irradiation | 72-96% |

| Conventional Heating | 64-94% |

Furthermore, microwave-assisted synthesis has been employed for preparing various diazoles and triazoles bearing indole (B1671886) moieties, highlighting its broad applicability in synthesizing complex heterocyclic systems. nih.gov The reactions are often carried out in closed Teflon vessels, demonstrating the specialized equipment used in this technique. nih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Stereoselective synthesis is a critical area of chemical research focused on producing specific stereoisomers of a chiral molecule, which is crucial as different enantiomers or diastereomers can exhibit distinct biological activities. semanticscholar.org Methodologies for achieving stereoselectivity include the use of chiral auxiliaries, organocatalysis, organometallic catalysis, and biocatalysis. semanticscholar.orgnih.gov

While direct stereoselective synthesis of this compound itself is not extensively detailed in the provided results, the principles of stereoselective synthesis can be applied to its derivatives or related structures. A key strategy involves creating a new stereocenter in a controlled manner.

One common approach is kinetic resolution, where a racemic mixture is reacted with a chiral catalyst or enzyme. This results in one enantiomer reacting faster than the other, allowing for their separation. For example, lipase-mediated resolution has been successfully used to separate enantiomers of diols, which can then be used as chiral building blocks for further synthesis. mdpi.com This enzymatic approach provides high enantiomeric purity. mdpi.com

Another strategy involves using a pre-existing chiral center to influence the formation of a new one, leading to diastereoselective reactions. For instance, in the synthesis of furanosesquiterpenes, stereoisomeric forms of cyclogeraniol were synthesized and then used to build the larger sesquiterpene framework in a stereoselective manner. mdpi.com

The synthesis of optically active triazoles has been explored, demonstrating that chiral triazole derivatives can be prepared and their reactions studied. researchgate.net For example, the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles has been investigated using optically active substrates. researchgate.net

While specific examples for this compound are sparse, the synthesis of chiral flavonoids provides analogous strategies. semanticscholar.orgnih.gov Techniques like stereoselective chalcone (B49325) epoxidation, Sharpless asymmetric dihydroxylation, and the Mitsunobu reaction are employed to obtain enantiomerically pure flavonoids. semanticscholar.orgnih.gov These established methods could potentially be adapted for the stereoselective synthesis of chiral derivatives of this compound.

Chemical Reactions and Transformations of this compound

The chemical reactivity of this compound and its derivatives is influenced by the constituent functional groups, namely the phenol and the triazole ring. Both moieties can participate in oxidation and reduction reactions under specific conditions.

The phenol group can undergo oxidation. Similarly, the triazole ring system in related compounds can be oxidized. For instance, the sulfanyl (B85325) group in 2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol can be oxidized to form sulfoxides or sulfones. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide.

Conversely, reduction reactions can also be performed on triazole derivatives. The triazole ring itself can be reduced under certain conditions. For derivatives containing other reducible functional groups, such as a hydroxylamine (B1172632), reduction can lead to the formation of amines using reducing agents like lithium aluminum hydride.

The specific products of oxidation and reduction reactions depend on the substrate and the reagents employed. For example, the oxidation of a hydroxylamine group attached to a triazole-phenyl scaffold can yield corresponding oximes or nitriles. smolecule.com

Table 2: Examples of Oxidation and Reduction Reactions on Triazole Derivatives

| Derivative Class | Reaction Type | Reagents | Potential Products |

| 2-(5-Sulfanyl-4H-1,2,4-triazol-3-yl)phenol | Oxidation | Hydrogen Peroxide, Iodine | Sulfoxides, Sulfones |

| N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine | Oxidation | Potassium Permanganate | Oximes, Nitriles smolecule.com |

| N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine | Reduction | Lithium Aluminum Hydride | Amines smolecule.com |

| 2-(4- smolecule.comCurrent time information in Bangalore, IN.Triazol-1-yl-phenoxy)propionic acid | Reduction | Lithium aluminum hydride, Sodium borohydride | Reduced functional group derivatives |

The 1,2,4-triazole ring and the phenyl ring of this compound are both susceptible to substitution reactions, albeit through different mechanisms.

Triazole Moiety: The carbon atoms in 1H-1,2,4-triazoles are electron-deficient, making them susceptible to nucleophilic substitution. chemicalbook.com In contrast, electrophilic substitution typically occurs at the nitrogen atoms due to their higher electron density. chemicalbook.com The parent 1H-1,2,4-triazole can be readily protonated at the N4 position. chemicalbook.com Alkylation of 1H-1,2,4-triazole can be regioselective, with substitution occurring at N1 under certain basic conditions. chemicalbook.com The triazole ring can also engage in substitution reactions, allowing for the introduction of various substituents. smolecule.com

Phenyl Moiety: The hydroxyl group on the phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that electrophiles will preferentially add to the positions ortho to the hydroxyl group. The phenoxy group can also participate in nucleophilic substitution reactions. For example, the synthesis of 2-(4- smolecule.comCurrent time information in Bangalore, IN.triazol-1-yl-phenoxy)propionic acid involves the reaction of this compound with 2-bromopropionic acid, where the phenoxide ion acts as a nucleophile.

In derivatives like 4-(5-amino-1H-1,2,4-triazol-3-yl)phenol, the phenol group can undergo electrophilic aromatic substitution with electrophiles such as bromine in the presence of a Lewis acid catalyst.

The 1,2,4-triazole ring system, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions, leading to the formation of a wide variety of metal-organic frameworks and coordination complexes. pnrjournal.comtandfonline.com this compound (hptrz) and its derivatives can act as ligands, coordinating to metal centers through the nitrogen atoms of the triazole ring. tandfonline.com

Derivatives of this compound, such as Schiff bases, are also effective ligands. These ligands can be multidentate, coordinating to metal ions through various atoms. For instance, a Schiff base derived from 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde was used to synthesize complexes with Co(II), Ni(II), Cu(II), Pd(II), and Cd(II). ekb.eg Another Schiff base, 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol, acts as a bidentate ligand, coordinating to Zr(IV), Cd(II), and Sn(II) ions through the sulfur and azomethine nitrogen atoms.

The geometry of the resulting metal complexes can vary, with examples of octahedral, tetrahedral, and square planar geometries being reported. ekb.eg These complexes are often characterized using techniques such as FT-IR, UV-visible spectroscopy, NMR, and X-ray diffraction. pnrjournal.comtandfonline.comekb.eg

Table 3: Examples of Metal Complexes with this compound and its Derivatives

| Ligand | Metal Ion(s) | Resulting Geometry | Reference |

| 4-(1H-1,2,4-Triazol-1-yl)phenol (hptrz) | Cu(II) | Varies with co-ligand | tandfonline.com |

| Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Co(II), Ni(II), Cu(II), Cd(II), Pd(II) | Octahedral, Tetrahedral, Square Planar | ekb.eg |

| 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol | Zr(IV), Cd(II), Sn(II) | Pentagonal Bipyramid, Octahedral |

Nucleophilic and Electrophilic Substitution Reactions on the Triazole and Phenyl Moieties

Purification and Isolation Techniques for this compound and its Analogs

The purification and isolation of this compound and its derivatives are critical steps to ensure the desired purity for subsequent applications. Common techniques include recrystallization, column chromatography, and precipitation. scielo.brmdpi.comexplorationpub.com

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial for effective recrystallization. mdpi.com For example, in the purification of a 1,2,3-triazole derivative, various solvents such as acetonitrile, acetone, ethanol, and isopropyl alcohol were tested, with a mixed solvent system of acetone/water ultimately being used to achieve high purity (99.9%). mdpi.com The process typically involves dissolving the crude product in a minimum amount of a hot solvent, followed by cooling to allow the purified compound to crystallize. mdpi.com Ethanol is a common solvent for recrystallizing triazole derivatives. mdpi.comtandfonline.com

Column chromatography is another essential purification technique, particularly when recrystallization is not effective or when separating mixtures of compounds with similar polarities. scielo.brexplorationpub.com Silica (B1680970) gel is a common stationary phase, and the mobile phase (eluent) is typically a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) or petroleum ether. scielo.brrsc.org The choice of eluent system is optimized to achieve good separation of the desired product from impurities. rsc.org However, challenges can arise when compounds have very similar retention factors, making separation difficult. explorationpub.com

Precipitation is often used for initial isolation from a reaction mixture. This can be achieved by adding a non-solvent to the reaction solution or by changing the pH to decrease the solubility of the product. scielo.brexplorationpub.com For instance, adding water to a reaction mixture can cause the desired triazole to precipitate out. scielo.brexplorationpub.com

In some cases, a combination of these techniques is employed. For example, a crude product might be first isolated by precipitation, followed by one or more recrystallizations or column chromatography to achieve the desired level of purity. The purity of the final product is often verified by analytical methods such as HPLC and NMR spectroscopy.

Chromatographic Methods (HPLC, LCMS, Preparative Chromatography)

Chromatographic methods are extensively used for the analysis and purification of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical tool for assessing the purity of triazole compounds and for quantitative analysis. For instance, the purity of derivatives like 2-(4- nih.govgoogle.comtriazol-1-yl-phenoxy)propionic acid is typically verified to be greater than 95% using HPLC. In the context of therapeutic drug monitoring, a rapid and simple HPLC assay has been developed for the simultaneous determination of triazole antifungals such as voriconazole, posaconazole, and itraconazole (B105839) in human plasma. nih.gov This method utilizes a C6-phenyl column with gradient elution and UV detection, achieving a limit of quantification of 0.05 mg/liter. nih.gov The study of 1,2,4-triazole derivatives' sorption behavior has been conducted using a porous graphitic carbon (Hypercarb) column with a water-acetonitrile mobile phase. researchgate.net This research highlights that lipophilicity, polarizability, and molecular volume are key parameters determining the retention of these compounds under reversed-phase (RP) HPLC conditions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying reaction products, byproducts, and metabolites. In studies of the environmental fate of 2-(4- nih.govgoogle.comtriazol-1-yl-phenoxy)propionic acid, LC-MS/MS is used to identify metabolites like this compound itself. Similarly, in the synthesis of 1-aryl-substituted 1,2,4-triazolium salts, reaction progress is monitored by LC-MS. acs.org A validated LC-MS/MS method has been established for the quantitative determination of genotoxic impurities in fluconazole (B54011), a complex triazole derivative, demonstrating the technique's sensitivity and specificity. researchgate.net For the characterization of synthesized 1,2,3-triazole-thymol derivatives, a Waters Synapt G2-Si LC-ESI-QTOF-MS system is employed, providing high-resolution mass data. nih.gov

Preparative and Column Chromatography: When isolation of a pure compound is required on a larger scale than analytical HPLC allows, preparative or column chromatography is the method of choice. Silica gel is the most common stationary phase. For example, crude 1-aryl-substituted 1,2,4-triazoles are purified by column chromatography using a mobile phase of 5% methanol (B129727) in dichloromethane (B109758). acs.org The purification of novel fungicidal 1,2,4-triazole derivatives has been achieved on a silica gel column with a solvent system of petroleum ether, ethyl acetate, and methanol (10:10:1, v/v/v). nih.gov In the synthesis of fluconazole, column chromatography is used to isolate and characterize various impurities. researchgate.net The purification of tetra-substituted metal-free phthalocyanine (B1677752) bearing 1,2,4-triazole units was accomplished using a chloroform:methanol (90:10) solvent system as the eluent on a silica gel column. tubitak.gov.tr

Table 1: Examples of Chromatographic Conditions for this compound and Derivatives

| Compound Type | Method | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|---|

| 1-Aryl-substituted 1,2,4-triazoles | Column Chromatography | Silica | 5% Methanol in Dichloromethane | Purification | acs.org |

| Fungicidal 1,2,4-triazole derivatives | Column Chromatography | Silica Gel | Petroleum ether:ethyl acetate:methanol (10:10:1) | Purification | nih.gov |

| 1,2,4-Triazole-containing phthalocyanines | Column Chromatography | Silica Gel | Chloroform:methanol (90:10) | Purification | tubitak.gov.tr |

| Triazole antifungals (Voriconazole, etc.) | HPLC | C6-phenyl | Gradient of 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile | Quantification | nih.gov |

| 1,2,4-Triazole derivatives | RP-HPLC | Porous Graphitic Carbon (Hypercarb) | Water-acetonitrile mixture | Sorption study | researchgate.net |

| 1,2,3-Triazole-thymol derivatives | Flash Column Chromatography | Silica Gel (100–200 mesh) | Hexane/ethyl acetate gradient | Purification | nih.gov |

| Fluconazole impurities | LC-MS/MS | - | - | Quantitative determination | researchgate.net |

Recrystallization and Precipitation Techniques

Recrystallization is a fundamental technique for purifying solid compounds, leveraging the differential solubility of the target compound and its impurities in a specific solvent or solvent mixture. Precipitation is often used for the initial isolation of a crude product from the reaction mixture.

A derivative, 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol, and its ketone precursor were purified by recrystallization from ethanol. mdpi.com Similarly, other triazole derivatives have been purified from ethanol, ethyl acetate, or diethyl ether. chemmethod.com For some 1,2,4-triazolium salts, purification involves precipitation from a concentrated dichloromethane solution by adding hexanes or diethyl ether. acs.org

The choice of solvent is critical for effective purification. In the synthesis of fluconazole, a widely used antifungal derivative, the crude product is isolated and then purified by crystallization. One method involves crystallizing the crude product from water to yield pure fluconazole. quickcompany.in An alternative process describes a purification step where crude fluconazole is recrystallized from a solvent mixture of demineralized water, acetone, and ethyl acetate to effectively remove process-related impurities. google.com In another complex synthesis of a bis-1,2,4-triazole antifungal agent, multiple recrystallization procedures are required, including from ethyl acetate-diisopropyl ether and ethanol-water, to achieve the desired purity. google.com For certain 1,4-substituted 1,2,3-triazole derivatives, recrystallization from a mixed acetone/water system was found to yield the target product with 99.9% purity. mdpi.com

Table 2: Solvents Used for Recrystallization/Precipitation of this compound Derivatives

| Compound/Derivative | Solvent(s) | Technique | Reference |

|---|---|---|---|

| 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | Ethanol | Recrystallization | mdpi.com |

| Various 1,2,4-triazole derivatives | Ethanol, Ethyl Acetate | Recrystallization | chemmethod.com |

| 1-Aryl-substituted 1,2,4-triazolium salts | Hexanes or Diethyl ether (from Dichloromethane solution) | Precipitation | acs.org |

| Fluconazole | Water | Recrystallization | quickcompany.in |

| Fluconazole | Demineralized water, Acetone, Ethyl Acetate | Recrystallization | google.com |

| Bis-1,2,4-triazole antifungal | Ethyl acetate-diisopropyl ether, Ethanol-water | Recrystallization | google.com |

| 1,4-Substituted 1,2,3-triazole derivative | Acetone/water mixture | Recrystallization | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 4 1,2,4 Triazol 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-(1,2,4-Triazol-1-yl)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. For this compound, the ¹H-NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons present.

The protons of the triazole ring typically appear as singlets in the downfield region of the spectrum, with chemical shifts often observed between δ 8.5 and 9.0 ppm. The protons on the phenolic ring exhibit characteristic splitting patterns. Specifically, the two aromatic protons ortho to the hydroxyl group and the two aromatic protons meta to the hydroxyl group are chemically equivalent and appear as doublets. For instance, in a related derivative, the aromatic protons on the phenol (B47542) ring were observed as doublets at approximately δ 7.73 ppm and δ 6.89 ppm. nih.gov The hydroxyl proton (-OH) of the phenol group is typically observed as a broad singlet, with its chemical shift being concentration-dependent; a value of around δ 9.88 ppm has been reported. scirp.org

¹H-NMR Data for this compound Derivatives

| Proton Type | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Triazole-H | 8.5 - 9.0 (DMSO-d₆) | s (singlet) | N/A |

| Phenolic-OH | ~9.88 (DMSO-d₆) | s (singlet) | N/A |

| Aromatic-H (ortho to -OH) | ~6.70 (DMSO-d₆) | d (doublet) | ~8.0 |

| Aromatic-H (meta to -OH) | ~7.15 (DMSO-d₆) | d (doublet) | ~8.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific derivative of the compound being analyzed. The data presented is a generalized representation based on reported values for similar structures. nih.govscirp.org

Carbon-13 NMR (¹³C-NMR) spectroscopy is instrumental in defining the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals into singlets for each unique carbon atom. libretexts.org

The ¹³C-NMR spectrum provides distinct signals for each carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-OH) is typically found significantly downfield, for example, at δ 158.8 ppm. scirp.org The carbons of the triazole ring also have characteristic chemical shifts, often appearing in the range of δ 145 to 155 ppm. mdpi.com The aromatic carbons of the phenol ring show signals in the aromatic region (δ 115-130 ppm). For instance, the carbon atoms ortho and meta to the hydroxyl group have been reported at approximately δ 115.6 ppm and δ 129.8 ppm, respectively. scirp.org

¹³C-NMR Data for this compound Derivatives

| Carbon Type | Chemical Shift (δ) in ppm (Solvent) |

|---|---|

| C-OH (Phenolic) | ~158.8 (DMSO-d₆) |

| Triazole-C | 145.0 - 155.0 (DMSO-d₆) |

| Aromatic C-N | ~135.2 (DMSO-d₆) |

| Aromatic C-H (ortho to -OH) | ~115.6 (DMSO-d₆) |

Note: The chemical shifts are approximate and can be influenced by the solvent and specific molecular structure. The data is based on reported values for analogous compounds. scirp.orgmdpi.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the structure. For this compound, COSY would show correlations between the adjacent aromatic protons on the phenol ring.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Confirmation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of 1,2,4-triazole (B32235) derivatives often involves the sequential loss of small neutral molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the molecule. For a derivative of this compound, an exact mass might be calculated and then compared to the experimentally found value to confirm the molecular formula. For example, for the compound C₁₅H₁₃N₃O, the calculated mass was 251.1059, and the found mass was 251.1052, confirming its elemental composition. scirp.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method is often used to observe the molecular ion peak (M+H)⁺ or (M-H)⁻, which directly gives the molecular weight of the compound. For instance, ESI-MS has been used to identify the molecular ion peak of triazole derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key structural features: the phenolic hydroxyl group, the phenyl ring, and the triazole ring.

The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the solid state. Vibrations corresponding to the aromatic components of the molecule are also clearly identifiable. C-H stretching vibrations of the phenyl ring typically appear around 3100-3000 cm⁻¹. researchgate.net The stretching vibrations of the C=C bonds within the aromatic ring are observed in the 1620-1470 cm⁻¹ region. researchgate.net

The triazole moiety gives rise to several distinct peaks. The C=N stretching vibrations within the triazole ring are typically found in the 1670-1620 cm⁻¹ range. epstem.net Furthermore, vibrations associated with the triazole ring, such as N=N and C-N stretching, contribute to the fingerprint region of the spectrum. For instance, an N=N stretch can be observed around 1543 cm⁻¹, while C-N-C vibrations may appear near 1045 cm⁻¹. researchgate.net The specific wavenumbers and their assignments provide a unique spectral fingerprint for this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3050 | C-H stretch | Aromatic Ring |

| ~1650 | C=N stretch | Triazole Ring |

| ~1540 | N=N stretch | Triazole Ring |

| ~1500 | C=C stretch | Aromatic Ring |

| ~1220 | C-O stretch | Phenolic Ether |

Note: The values are approximate and based on data from related triazole and phenol compounds. researchgate.netepstem.net

X-ray Crystallography for Solid-State Structure Determination

Studies on copper(II) complexes incorporating this compound, denoted as 'hptrz', reveal its role as a terminal ligand that completes the metal's coordination sphere. figshare.com Crucially, the hptrz ligand facilitates the assembly of higher-dimensional supramolecular architectures through strong O-H···O hydrogen-bonding interactions. figshare.com This indicates a strong propensity for the phenolic hydroxyl group to act as a hydrogen bond donor.

Analysis of related compounds, such as 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, shows that the molecule crystallizes in the monoclinic system with the P2₁/n space group. nih.govresearchgate.net In this structure, molecules are linked head-to-tail by O—H···N hydrogen bonds between the phenol group and a nitrogen atom of the triazole ring, forming zigzag chains. nih.govresearchgate.net These chains are further organized into layers through weak C—H···N interactions and ultimately form a three-dimensional network via π–π stacking interactions between parallel triazole rings, with a centroid-to-centroid distance of 3.556 Å. nih.govresearchgate.net It is highly probable that this compound adopts a similar packing motif, dominated by hydrogen bonding from the phenol group and π–π stacking of the aromatic systems.

Table 2: Crystallographic Data for a Related Compound: 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₉N₃OS | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | nih.govresearchgate.net |

| a (Å) | 5.3975 (10) | nih.govresearchgate.net |

| b (Å) | 10.0099 (19) | nih.govresearchgate.net |

| c (Å) | 18.311 (3) | nih.govresearchgate.net |

| β (°) | 91.010 (3) | nih.govresearchgate.net |

| V (ų) | 989.2 (3) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dictated by the conjugated system formed by the phenyl ring and the 1,2,4-triazole ring.

The spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding primarily to π→π* transitions within the aromatic and heterocyclic rings. The conjugation between the phenol and triazole moieties allows for delocalization of π-electrons across the molecule, which influences the energy of these transitions. For a related compound, [2-(1H-1,2,4-Triazol-1-yl)phenyl]amine, a maximum absorption (λmax) was observed at 274 nm, which is attributed to these π→π* transitions. vulcanchem.com The spectrum of this compound, typically measured in a solvent like ethanol, would likely exhibit a similar absorption profile in the 200-450 nm range. worldscientific.com The presence of the lone pair of electrons on the phenolic oxygen and the nitrogen atoms of the triazole ring could also give rise to weaker n→π* transitions. The exact position and intensity of the absorption maxima are sensitive to the solvent environment.

Elemental Analysis (CHN/S) for Purity and Composition Verification

Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This allows for the verification of the empirical formula and an assessment of the compound's purity. The molecular formula for this compound is C₈H₇N₃O, with a molecular weight of 161.16 g/mol . sigmaaldrich.com

The theoretical elemental composition can be calculated from the molecular formula. Experimental values obtained from CHN analysis are then compared to these theoretical percentages. A close agreement, typically within ±0.4%, confirms the identity and high purity of the synthesized compound. While direct experimental data for the title compound is not provided in the search results, published data for analogous triazole derivatives show excellent correlation between calculated and found values, validating the reliability of this technique. nih.goviosrjournals.org

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical (%) | Experimental (%) |

|---|---|---|---|

| Carbon (C) | C₈H₇N₃O | 59.62% | Typically within ±0.4% of theoretical |

| Hydrogen (H) | C₈H₇N₃O | 4.38% | Typically within ±0.4% of theoretical |

| Nitrogen (N) | C₈H₇N₃O | 26.07% | Typically within ±0.4% of theoretical |

Biological Activities and Pharmacological Potential of 4 1,2,4 Triazol 1 Yl Phenol and Its Analogs

Antimicrobial and Antifungal Activities

Derivatives of 1,2,4-triazole (B32235) are recognized for their significant antimicrobial properties. The triazole ring is a key pharmacophore that can interact with microbial enzymes or receptors, leading to the inhibition of growth. Research has demonstrated the efficacy of these compounds against a range of microbial pathogens, including fungi and bacteria.

Inhibition of Fungal Pathogens (e.g., Candida species, Aspergillus strains, Magnaporthe oryzae)

Triazole derivatives have shown considerable antifungal activity. For instance, certain analogs have been effective against Candida albicans and Aspergillus niger. derpharmachemica.comcbijournal.com Specifically, some synthesized amide-ether linked 1,4-disubstituted 1,2,3-triazoles displayed good antifungal efficacy against these strains. cbijournal.com

The pathogenic fungus Magnaporthe oryzae, which causes the devastating rice blast disease, has also been a target for triazole-based compounds. cabidigitallibrary.orgresearchgate.net In one study, a series of novel 1,2,4-triazole derivatives were evaluated for their ability to inhibit the mycelial growth of M. oryzae. researchgate.netsemanticscholar.org One particular compound, 1-(4-phenoxymethyl-2-phenyl- dioxolan-2-ylmethyl)-1H-1,2,4-triazole, demonstrated potent activity, with an IC50 value of approximately 3.8±0.5 μM, comparable to the commercial fungicide propiconazole. researchgate.netsemanticscholar.org Structure-activity relationship studies have provided insights into the structural features that enhance the antifungal activity of these synthetic series. cabidigitallibrary.orgresearchgate.netnih.gov For example, the presence of an electron-withdrawing trifluoromethyl group was found to increase antifungal efficacy. nih.gov

Antibacterial Effects Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 4-(1,2,4-triazol-1-yl)phenol have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpsjournal.com Studies have shown that these compounds can be more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.comijpsjournal.commdpi.com

For example, a series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole conjugates exhibited good inhibition against E. coli and S. aureus. mdpi.com In another study, newly synthesized indole-triazole conjugates showed good to moderate activity against several Gram-negative strains, with minimum inhibitory concentration (MIC) values around 250 µg/mL. mdpi.com Some derivatives displayed better or similar MIC values against Bacillus subtilis when compared to the standard drug ampicillin. mdpi.com The lipophilicity of the compounds appears to play a role in their activity, with more lipophilic compounds generally showing better activity against Gram-positive bacteria due to the lower lipid content in their cell walls. mdpi.com

Mechanisms of Action in Antimicrobial and Antifungal Inhibition

The antimicrobial and antifungal activity of this compound and its analogs is attributed to their interaction with specific molecular targets. The triazole ring is a critical component that can bind to and inhibit enzymes essential for microbial growth.

In fungi, a common mechanism of action for triazole-based compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), which is a vital component of the fungal cell membrane. The triazole ring can also target other enzymes. For example, some derivatives have shown potential as inhibitors of fungal CYP51. vulcanchem.com

In bacteria, the mechanisms can vary. Some triazole derivatives have been found to have inhibitory potential against essential bacterial proteins such as DNA gyrase, dihydrofolate reductase (DHFR), and glucosamine-6-phosphate synthase. nih.gov The ability of the triazole moiety to chelate metals or interact with other essential biomolecules may also contribute to their antibacterial properties. smolecule.com

Anticancer and Antiproliferative Activities

The anticancer potential of triazole derivatives has been extensively documented. These compounds have been shown to inhibit the proliferation of various cancer cell lines and modulate key biological pathways involved in cancer progression.

Inhibition of Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2, A549, HeLa)

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs against Various Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol (9) | MCF-7 (Breast) | 1.1 µM | mdpi.comnih.gov |

| 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol (9) | HCT-116 (Colon) | 2.6 µM | mdpi.comnih.gov |

| 2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol (9) | HepG2 (Liver) | 1.4 µM | mdpi.comnih.gov |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (2, 5, 14, 15) | MCF-7 (Breast) | 15.6 to 23.9 µM | rsc.org |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (2, 5, 14, 15) | HCT-116 (Colon) | 15.6 to 23.9 µM | rsc.org |

| Phenylsulfonyl coumarin (B35378) pyrazoline hybrid (13) | MCF-7 (Breast) | 0.49 µM | semanticscholar.org |

| Phenylsulfonyl coumarin pyrazoline hybrid (13) | HCT-116 (Colon) | 0.94 µM | semanticscholar.org |

| Indole-based 1,3,4-oxadiazole (B1194373) (4) | HCT-116 (Colon) | 6.43 µM | rsc.org |

| Indole-based 1,3,4-oxadiazole (4) | A549 (Lung) | 9.62 µM | rsc.org |

| Indomethacin (B1671933) derivative (29c) | MCF-7, MDA-231, HeLa, HCT-116 | 4.83 to 9.03 µM | rsc.org |

| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol (22b) | MCF-7 (Breast) | 0.39 µM | mdpi.com |

Research has shown that specific analogs exhibit potent activity. For instance, a 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivative was found to be highly effective against MCF-7, HCT-116, and HepG2 cell lines, with IC50 values of 1.1 µM, 2.6 µM, and 1.4 µM, respectively. mdpi.comnih.gov Another study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. rsc.org Furthermore, some triazole derivatives have shown significant effects against the A549 lung cancer cell line and HeLa cervical cancer cells. rsc.org

Modulation of Key Biological Pathways in Cancer (e.g., Apoptosis Induction, ERK Phosphorylation, Steroid Sulfatase Inhibition, Aromatase Inhibition, Thymidylate Synthase Inhibition)

The anticancer effects of this compound derivatives are mediated through various mechanisms that modulate critical signaling pathways in cancer cells.

Apoptosis Induction: Many triazole-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanism often involves the modulation of key signaling pathways. For example, some mercapto-substituted triazoles have been demonstrated to induce apoptosis in MCF-7 breast cancer cells. Similarly, purine (B94841) nucleoside analogs containing a triazole moiety can induce apoptosis by inhibiting DNA synthesis. medchemexpress.com Studies on triazol-1,4-naphthoquinones have shown that their proapoptotic effects in leukemia cells involve the production of intracellular reactive oxygen species (ROS) and the activation of the MAPK/ERK pathway. nih.gov

ERK Phosphorylation: The extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation and survival. Some triazole-phenol derivatives have been found to attenuate Macrophage Migration Inhibitory Factor (MIF)-induced ERK phosphorylation in A549 cells. researchgate.netrug.nl Interestingly, the protein IEX-1, an ERK substrate, has a dual role in being both a downstream effector for ERK survival activity and a regulator of ERK activation, and its pro-survival effect is dependent on its phosphorylation state. embopress.org

Steroid Sulfatase (STS) Inhibition: Steroid sulfatase is an enzyme involved in the biosynthesis of active estrogens and androgens, which can promote the growth of hormone-dependent cancers. nih.gov Sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed as potent STS inhibitors. nih.govacs.org These compounds mimic the structure of natural STS substrates. nih.gov One highly active compound demonstrated an IC50 value of 0.21 nM in MCF-7 cells, which was a five-fold improvement compared to the reference drug Irosustat. nih.gov The chloro-triazole-phenol scaffold, when combined with a sulfamate (B1201201) group, shows an optimal balance of potency and drug-like properties. vulcanchem.com

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a well-established target for breast cancer therapy. mdpi.com The 1,2,4-triazole heterocycle is a feature of the aromatase inhibitor letrozole. mdpi.com Consequently, derivatives of this compound have been investigated as aromatase inhibitors. mdpi.com Some compounds have been designed as dual aromatase-steroid sulfatase inhibitors (DASIs). nih.govrsc.org The mechanism of inhibition often involves the triazole ring binding to the cytochrome P450 heme group of the aromatase enzyme.

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair. Inhibition of TS is a proven strategy in cancer chemotherapy. mdpi.comnih.gov A series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives showed significant TS inhibitory activity, with IC50 values in the range of 1.95–4.24 μM. mdpi.comnih.gov The most potent of these was 3.72-fold more active than the standard drug Pemetrexed. mdpi.com Other thiadiazole derivatives have also been identified as thymidylate synthase inhibitors. vulcanchem.com

Selective Cytotoxicity Towards Cancer Cells versus Normal Cells

The selective cytotoxicity of novel therapeutic agents is a critical parameter, indicating a compound's ability to preferentially target cancer cells while minimizing harm to healthy, normal cells. Several studies have evaluated 1,2,4-triazole derivatives for this characteristic, often revealing a promising degree of selectivity.

A series of 5-mercapto-1,2,4-triazole derivatives demonstrated antitumor activity against the MDA-MB-231 breast cancer cell line alongside reduced toxicity on normal human keratinocytes (HaCaT). spandidos-publications.com Similarly, novel betulin-1,2,4-triazole derivatives showed that while an unsubstituted triazole was cytotoxic to both malignant and non-malignant cells, the addition of a substituted phenyl group to the triazole ring decreased toxicity towards non-malignant cells. mdpi.com Another study involving 1H-1,2,4-triazole-3-carboxamide derivatives assessed their anticancer potential against four cancer cell lines (A-549, PANC-1, HCT-116, and HeLa) and used the normal human embryonic kidney cell line (HEK-293) for comparison to establish selectivity. asianpubs.org

The concept of the selectivity index (SI), calculated as the ratio of the IC₅₀ (half-maximal inhibitory concentration) in normal cells to that in cancer cells, is a key metric. An SI value greater than 2 is generally considered to indicate selectivity. mdpi.com In one study, certain undecenoic acid-based 1,2,4-triazole Schiff's base derivatives exhibited significant cytotoxicity against cancer cells but were non-toxic to normal NIH-3T3 mouse embryonic fibroblasts. ijpsonline.com Specifically, a derivative with a 4-bromo substitution showed more selective cytotoxicity toward cancer cells. ijpsonline.com Likewise, research on triazol/spiroindolinequinazolinedione conjugates found that compound 10b was a potent cytotoxic agent against several cancer lines and its effect on normal Human Dermal Fibroblast (HDF) cells was evaluated to confirm selectivity. nih.gov

| Compound Class | Cancer Cell Line | Normal Cell Line | Observation | Reference |

| 5-Mercapto-1,2,4-triazoles | MDA-MB-231 (Breast) | HaCaT (Keratinocytes) | Showed antitumor activity with reduced toxicity on normal cells. | spandidos-publications.com |

| Betulin-1,2,4-triazole analogs | A375, MCF-7, HT-29 | HaCaT (Keratinocytes) | Phenyl substitution on the triazole ring reduced toxicity to non-malignant cells. | mdpi.com |

| 1H-1,2,4-Triazole-3-carboxamides | A-549, PANC-1, HCT-116, HeLa | HEK-293 (Kidney) | Compounds were compared against a normal cell line to assess selectivity. | asianpubs.org |

| Undecenoic acid-triazoles | B16 F10, HCT-15, SKOV3 | NIH-3T3 (Fibroblasts) | Majority of active compounds were non-toxic to normal cells. | ijpsonline.com |

| Triazol/spiroindoline conjugates | A375, MDA-MB231, PC3, LNCaP | HDF (Fibroblasts) | Selectivity confirmed by comparing cytotoxicity against cancer and normal cell lines. | nih.gov |

| Indolyl 1,2,4-triazoles | MCF-7, MDA-MB-231 | Normal human cells | The most potent compounds were further tested for cytotoxicity against normal cells. | nih.gov |

Antioxidant Properties and Oxidative Stress Modulation

The 1,2,4-triazole nucleus is a core component of many compounds investigated for their ability to counteract oxidative stress, a process implicated in numerous diseases. scielo.br Their antioxidant potential is often attributed to their capacity to donate hydrogen atoms or chelate metal ions. mdpi.comsci-hub.se

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant activity of this compound and its analogs is frequently evaluated using stable free radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). scielo.brpropulsiontechjournal.com In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize the radical is measured, with a lower IC₅₀ value indicating higher antioxidant potency. nih.govacs.org

For instance, a study on phenol (B47542) and pyridine-substituted 1,2,4-triazole derivatives found that compound 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol exhibited significant ABTS cation radical and DPPH radical scavenging activity, with IC₅₀ values of 4.59 µg/mL and 7.12 µg/mL, respectively. researchgate.netjapsonline.com Another investigation into 4-(1H-triazol-1-yl)benzoic acid hybrids showed that the parent thioether derivative (compound 1) had a strong scavenging effect in both DPPH and ABTS assays, with IC₅₀ values of 55.59 µg/mL and 56.44 µg/mL, respectively. mdpi.com

| Compound/Analog | Assay | IC₅₀ Value | Reference |

| 2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol | ABTS | 4.59 ± 4.19 µg/mL | researchgate.netjapsonline.com |

| 2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol | DPPH | 7.12 ± 2.32 µg/mL | researchgate.netjapsonline.com |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.3 × 10⁻³ M | nih.govacs.org |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS | 4.7 × 10⁻⁵ M | nih.govacs.org |

| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH | 2.2 × 10⁻³ M | nih.govacs.org |

| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS | 5.5 × 10⁻⁵ M | nih.govacs.org |

| 4-(1H-Triazol-1-yl)benzoic acid hybrid (1) | DPPH | 55.59 µg/mL | mdpi.com |

| 4-(1H-Triazol-1-yl)benzoic acid hybrid (1) | ABTS | 56.44 µg/mL | mdpi.com |

Metal Chelating Activity

Another mechanism by which antioxidants can exert their protective effects is by chelating metal ions, such as iron and copper, which can catalyze the formation of reactive oxygen species. Several studies have included metal chelating assays to assess the antioxidant profile of 1,2,4-triazole derivatives. researchgate.netjapsonline.com For example, a series of 2-[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl] phenoxyacetic acids were analyzed for their reducing power, free radical scavenging, and metal chelating activity to determine their antioxidant properties. isres.org Two compounds in this series, 23f and 23h, demonstrated significant activity in the metal chelating assay. isres.org The ability of the triazole structure to coordinate with metal ions is a key feature in this activity, and this property is also leveraged in applications like the design of metal-chelating prodrugs. sci-hub.se Recently, synthesized triazole derivatives have been noted for their high capacity to remove various heavy metal ions. nih.gov

Structure-Activity Relationships for Antioxidant Efficacy

The antioxidant efficacy of 1,2,4-triazole derivatives is highly dependent on their chemical structure, particularly the nature and position of substituent groups on the aromatic rings. Research has consistently shown that the presence of electron-donating groups enhances antioxidant capacity. acs.orgresearchgate.netjapsonline.com For example, the presence of a hydroxyl (-OH) group, especially at the para-position of a phenyl ring, can make the compound a good antioxidant, likely due to the stabilization of the resulting radical through extended conjugation. isres.org

Antiviral Activities

While 1,2,4-triazole derivatives are known for a broad spectrum of biological activities, including direct antiviral effects against various viruses, their application in virology also extends to diagnostic systems. rsc.orgbohrium.com

Enhancement of Chemiluminescent Detection Systems for Viral Antigens (e.g., Hepatitis C Virus)

A significant application of this compound (4-TRP) is in the field of diagnostics, specifically as a signal enhancer in chemiluminescence (CL) immunoassays. nih.govnih.gov Highly sensitive detection of viral antigens, such as the Hepatitis C Virus (HCV) core antigen (HCV-cAg), is crucial for early diagnosis and management of infections. nih.gov

Studies have demonstrated that 4-TRP is a highly potent enhancer of the luminol-hydrogen peroxide (H₂O₂)-horseradish peroxidase (HRP) CL system. capes.gov.brresearchgate.netnih.gov When compared to traditional enhancers, 4-TRP significantly boosts the intensity of the light signal and prolongs its emission, making the detection more stable and sensitive. nih.govnih.gov

This enhanced CL system has been successfully applied to a sandwich immunoassay for detecting HCV-cAg. Research showed a good linear relationship between the CL intensity and the concentration of HCV-cAg in the range of 0.6–3.6 pg/mL. nih.govnih.gov The method proved to be both precise, with low intra- and inter-assay coefficients of variation, and feasible for the sensitive determination of HCV-cAg in clinical serum samples, highlighting the compound's utility in improving viral diagnostic technologies. nih.gov

Anti-Inflammatory and Analgesic Potential

The search for new anti-inflammatory and analgesic agents with improved efficacy and fewer side effects is a significant area of medicinal chemistry research. bohrium.com Derivatives of 1,2,4-triazole have emerged as promising candidates in this field. mdpi.comnih.govnih.govopenmedicinalchemistryjournal.com

Research has shown that analogs of this compound exhibit notable anti-inflammatory effects. For instance, derivatives of 2-(4- bohrium.comnih.govglobalresearchonline.netTriazol-1-yl-phenoxy)propionic acid have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC). The modulation of these cytokines is a key mechanism for controlling inflammatory responses.

Studies on various substituted 1,2,4-triazole derivatives have provided detailed insights into their anti-inflammatory and analgesic activities. Schiff bases of 1,2,4-triazole have shown significant anti-inflammatory activity, with some compounds exhibiting inhibition of edema greater than 70%. rjptonline.org In one study, a series of new 1,2,4-triazole derivatives were synthesized from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, with some of the resulting compounds showing anti-inflammatory potency greater than the standard drug indomethacin after four hours. researchgate.net Similarly, other research has identified 1,2,4-triazole derivatives that inhibit lymphocyte proliferation and significantly reduce the production of TNF-α and IFN-γ, indicating potent anti-inflammatory action. nih.govnih.gov

The analgesic potential of this class of compounds has also been well-documented. nih.govsmolecule.com Various substituted 1,2,4-triazole heterocycles have been found to be superior analgesic agents in both acetic acid-induced writhing and hot plate methods. nih.gov The introduction of chloro, nitro, methoxy (B1213986), and hydroxy groups on the aryl ring attached to the triazole nucleus has been shown to result in excellent analgesic activity. nih.gov

Table 1: Selected 1,2,4-Triazole Analogs with Anti-Inflammatory and Analgesic Activity

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

| 2-(4- bohrium.comnih.govglobalresearchonline.netTriazol-1-yl-phenoxy)propionic acid derivatives | PBMC cytokine release assay | Inhibited release of pro-inflammatory cytokines TNF-α and IL-6. | |

| 1,2,4-Triazole Schiff bases (48) | Carrageenan-induced paw edema | Exhibited 56% to 74% inhibition of inflammation, superior to diclofenac (B195802) (65%). | rjptonline.org |

| 3-[(5-Methyl-2-benzoxazolinone-3-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione (49c) | Acetic acid-induced writhing & Carrageenan-induced paw edema | Showed 79.8% inhibition of inflammation and was found to be safe regarding ulcer incidence. | rjptonline.org |

| 1,2,4-Triazole derivatives (from 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) | Carrageenan-induced paw edema | Two compounds showed anti-inflammatory potency greater than indomethacin. | researchgate.net |

| 1,2,4-Triazole derivative (21) | LPS-stimulated PBMC cultures | Demonstrated the strongest anti-inflammatory activity by reducing TNF-α and IFN-γ levels. | nih.govnih.gov |

| Substituted 1,2,4-triazoles (III, IV) | Acetic acid-induced writhing & Hot plate method | Chloro, nitro, methoxy, hydroxy, and bromo substituted derivatives showed excellent analgesic activity. | nih.gov |

Other Reported Biological Activities (e.g., Anticonvulsant, Anti-HIV, Anti-tubercular, Anti-diabetic, Anthelmintic)

Beyond their anti-inflammatory and analgesic effects, this compound and its analogs have been investigated for a wide spectrum of other pharmacological activities. bohrium.comnih.gov

Anticonvulsant Activity The 1,2,4-triazole scaffold is present in clinically used anticonvulsant drugs like alprazolam and estazolam. nih.govnih.gov Research has focused on synthesizing novel triazole derivatives with potent anticonvulsant properties and lower neurotoxicity. wjpsronline.comresearchgate.net Studies on 4-alkyl-5-substituted-1,2,4-triazole-3-thione derivatives have shown strong activity in the maximal electroshock (MES) seizure model. researchgate.net Other series, such as 1-alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazine derivatives, have also produced compounds with significant anticonvulsant efficacy and a favorable protective index. nih.gov

Anti-HIV Activity The quest for new antiviral agents has led to the exploration of 1,2,4-triazole derivatives as potential inhibitors of the human immunodeficiency virus (HIV). chemmethod.comorientjchem.orgresearchgate.net Certain 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have demonstrated anti-HIV-1 activity at concentrations just below their cytotoxic levels. arabjchem.org In other research, newly synthesized series of 1,2,4-triazoles clubbed with benzothiazoles were evaluated as selective inhibitors of HIV-1 and HIV-2 reverse transcriptase (RT). researchgate.net

Anti-tubercular Activity Tuberculosis remains a major global health threat, and new drugs are urgently needed, especially for treating multidrug-resistant strains. nih.gov The 1,2,4-triazole nucleus has been identified as a valuable pharmacophore for developing anti-tubercular agents. bohrium.comgoogle.comresearchgate.net Derivatives have been designed to target both active and dormant phases of Mycobacterium tuberculosis. google.com For example, a patent describes 1,2,4-triazole derivatives, including a phenol-containing analog, with potent activity against M. tuberculosis H37Ra, with some compounds showing IC₅₀ values below 0.03 µg/mL. google.com Another study on 1,2,4-triazol-5-thione derivatives identified a compound with a minimum inhibitory concentration (MIC) of 0.976 μg/mL against M. tuberculosis H37Ra. nih.gov

Anti-diabetic Activity Some 1,2,4-triazole derivatives have been investigated as potential agents for managing diabetes mellitus, primarily through the inhibition of key digestive enzymes like α-amylase and α-glucosidase. researchgate.netjneonatalsurg.com A series of carbazole-linked 1,2,4-triazole-thione derivatives showed notable inhibitory activity against α-amylase. acs.org Another study on 1,2,4-triazole-based Schiff bases and 1,3,4-thiadiazole (B1197879) derivatives found that some compounds had significant α-glucosidase inhibition capacity and were effective in lowering plasma glucose levels in diabetic rat models. psu.edu

Anthelmintic Activity Parasitic infections caused by helminths are a persistent problem in both human and veterinary medicine. nih.govnih.gov There are few reports on the anthelmintic activity of triazole derivatives, but the existing research is promising. nih.gov A study on a series of 1,2,4-triazole derivatives tested against the nematode Rhabditis sp. found that two compounds demonstrated higher anthelmintic activity than the standard drug albendazole. nih.govnih.gov Other research has focused on combining the 1,2,4-triazole moiety with other heterocyclic systems, such as benzimidazole, to create compounds with significant activity against worms like Pheretima posthuma. orientjchem.org

Table 2: Summary of Other Biological Activities of 1,2,4-Triazole Analogs

| Activity | Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

| Anticonvulsant | 4-Alkyl-5-substituted-1,2,4-triazole-3-thiones | Maximal electroshock (MES) seizure model | Exhibited strong anticonvulsant activity. | wjpsronline.comresearchgate.net |

| 1-Alkoxy-4-(1H-1,2,4-triazol-1-yl)phthalazine derivative (13) | MES test in mice | Showed an ED₅₀ of 28.9 mg/kg and a protective index (PI) of 6.0. | nih.gov | |

| Anti-HIV | 3,6-Disubstituted-1,2,4-triazol[3,4-b]-1,3,4-thiadiazoles | Anti-HIV-1 assay | Showed activity at concentrations slightly below cytotoxic levels. | arabjchem.org |

| 3-(3-Pyridyl)-5-(4-substitutedphenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole | HIV-1 and HIV-2 Reverse Transcriptase (RT) inhibition | Evaluated as selective HIV-1 and HIV-2 RT inhibitors. | researchgate.net | |

| Anti-tubercular | 4-((4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)methyl)phenol | M. tuberculosis H37Ra (dormant state) | IC₅₀ value < 0.03 µg/mL. | google.com |